1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)pent-4-en-1-one
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Overview
Description
1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)pent-4-en-1-one is a synthetic organic compound characterized by a piperidine ring substituted with a methoxyphenyl sulfonyl group and a pentenone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)pent-4-en-1-one typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Methoxyphenyl Sulfonyl Group: This step involves the sulfonylation of the piperidine ring using reagents such as methoxybenzenesulfonyl chloride in the presence of a base like triethylamine.
Attachment of the Pentenone Chain: The final step involves the alkylation of the sulfonylated piperidine with a suitable pentenone derivative under conditions that promote nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)pent-4-en-1-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the pentenone chain can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Hydroxyl or carboxyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)pent-4-en-1-one has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders due to its piperidine core.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.
Biological Studies: It can be used to study the interactions of sulfonyl-containing compounds with biological targets, providing insights into enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)pent-4-en-1-one depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The methoxyphenyl sulfonyl group can interact with amino acid residues in the active site of enzymes, while the piperidine ring can enhance binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
1-(Methylsulfonyl)piperidine-4-carbaldehyde: Similar in structure but with a carbaldehyde group instead of a pentenone chain.
4-(4-Methoxyphenyl)piperidine hydrochloride: Lacks the sulfonyl group but has a similar piperidine core.
Uniqueness
1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)pent-4-en-1-one is unique due to the combination of its methoxyphenyl sulfonyl group and pentenone chain, which confer distinct chemical properties and potential biological activities. This makes it a versatile compound for various research applications.
By understanding the synthesis, reactions, and applications of this compound, researchers can explore its full potential in different scientific fields.
Properties
IUPAC Name |
1-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]pent-4-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO4S/c1-3-4-5-17(19)18-12-10-16(11-13-18)23(20,21)15-8-6-14(22-2)7-9-15/h3,6-9,16H,1,4-5,10-13H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSLAEXGYOEXAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)CCC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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